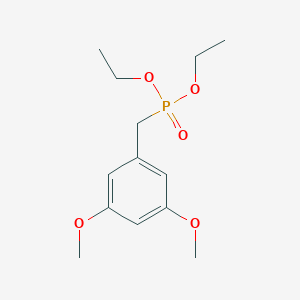

Diethyl 3,5-Dimethoxybenzylphosphonate

Übersicht

Beschreibung

"Diethyl 3,5-Dimethoxybenzylphosphonate" is a chemical compound that has been studied in various contexts, particularly in organic chemistry and materials science. Its significance lies in its unique structural and chemical properties which make it a subject of interest for synthesis and applications in various chemical reactions.

Synthesis Analysis

The synthesis of related compounds like Diethyl 3,5-Dimethoxybenzylphosphonate often involves reactions with leaving groups like acetate, chloride, bromide, iodide, and diethyl phosphate. For instance, the photochemistry of 3,5-dimethoxybenzyl compounds with these leaving groups has been studied, indicating specific reactivity patterns and the formation of isomeric trienes under certain conditions (DeCosta et al., 2000).

Molecular Structure Analysis

The molecular structure of Diethyl 3,5-Dimethoxybenzylphosphonate and similar compounds is a crucial aspect of their chemical behavior. Studies involving X-ray crystallography have been conducted to determine the precise structure of related compounds. For example, a singly bonded C60 dimer with diethoxyphosphorylmethyl groups was analyzed to understand its molecular structure, which provides insights into the structural characteristics of similar phosphonate compounds (Cheng et al., 2002).

Wissenschaftliche Forschungsanwendungen

It is used for synthesizing diastereomeric dibenzyloxypropylphosphonates (Wróblewski & Balcerzak, 2002).

In the regioselective synthesis of dimethyl phthalide-3-phosphonates with various substituents on the benzene ring, it finds an application (Watanabe, Ijichi, & Furukawa, 1993).

It is a synthesis agent for stilbene derivatives, which are potential diagnostic imaging agents targeting amyloid plaques in Alzheimer's disease (Ono et al., 2003).

It's used in synthesizing 1,3,3,3-tetrafluoro-2-dioxypropanephosphonates (Zheng & Yuan, 2006).

It plays a role in the synthesis of Resveratrol, a compound noted for potential health benefits (Yanrong & Yong, 2008).

It is instrumental in the synthesis of furans by carbene insertion (Buxton, Holm, & Skattebol, 1987).

It is a key component in synthesizing the antimalarial drug FR900098 (Fokin et al., 2007).

It is used in the short stereoselective synthesis of Erbstatin (Stoelwinder & Leusen, 1990).

In photochemistry, it helps study the photochemistry of 3,5-dimethoxybenzyl compounds with different leaving groups (DeCosta et al., 2000).

It is used in the Friedel-Crafts reaction to afford α-diarylphosphonates in moderate to good yield (Plażuk & Zakrzewski, 2005).

It possesses potent cholesterol-lowering and antioxidant activities in mice and dogs (Phan et al., 1999).

It shows growth inhibitory properties against human T-lymphocytes and murine leukemia L1210 cells as a potent cytotoxin (Das et al., 2009).

It's used in the polymerization reaction to make poly(ethylene 2,5-furandicarboxylate) (PEF) plastic for contact with all types of food (Lambré et al., 2022).

It has antitumor properties, inhibiting various human cancer cell lines (Makarov et al., 2016).

It is a structural unit in antithrombotic tripeptides (Green et al., 1994).

It acts as a phosphonate-based corrosion inhibitor for mild steel in hydrochloric acid solution (Gupta et al., 2017).

It is used as a flame retardant for cotton fabrics (Nguyen et al., 2015).

It can inhibit the growth of M. tuberculosis H37Rv in vitro (Ivanov et al., 2013).

It was evaluated for antiviral activity but found not to have such properties (Bankowska et al., 2014).

Resveratrol was synthesized with an overall yield of 35% from 3,5-dimethoxybenzoic acid (Wang Zun, 2003).

Safety And Hazards

Diethyl 3,5-Dimethoxybenzylphosphonate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water or rinse thoroughly with plenty of water for at least 15 minutes, respectively . If swallowed, it is advised to rinse mouth with water and consult a physician .

Eigenschaften

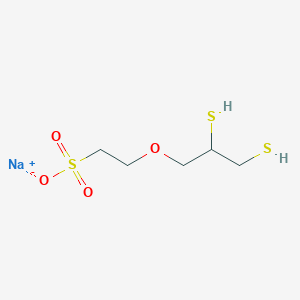

IUPAC Name |

1-(diethoxyphosphorylmethyl)-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21O5P/c1-5-17-19(14,18-6-2)10-11-7-12(15-3)9-13(8-11)16-4/h7-9H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWCMXXBAOVBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=CC(=C1)OC)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465908 | |

| Record name | Diethyl 3,5-Dimethoxybenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 3,5-Dimethoxybenzylphosphonate | |

CAS RN |

108957-75-1 | |

| Record name | Diethyl P-[(3,5-dimethoxyphenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108957-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 3,5-Dimethoxybenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B26409.png)

![4-(Piperazin-1-yl)thieno[3,2-c]pyridine](/img/structure/B26421.png)